Dusquetide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N9O5.C2HF3O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;3-2(4,5)1(6)7/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);(H,6,7)/t14-,15-,16-,17-,18-,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYMDUKXWOGALD-JZSNIJFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48F3N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dusquetide TFA: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dusquetide TFA (trifluoroacetate), also known as SGX942, is a first-in-class Innate Defense Regulator (IDR) that modulates the body's innate immune response to infection and tissue damage.[1][2][3] This synthetic 5-amino acid peptide has demonstrated a range of biological activities, including anti-inflammatory, anti-infective, and tissue-healing properties.[4][5] Dusquetide has been investigated for various clinical applications, most notably for the treatment of oral mucositis, a debilitating side effect of cancer chemoradiation therapy. This technical guide provides a comprehensive overview of the core mechanism of action of Dusquetide, detailing its molecular interactions, downstream signaling pathways, and the experimental evidence supporting its function.

Core Mechanism of Action: Targeting the p62/SQSTM1 Scaffolding Protein

The primary mechanism of action of Dusquetide involves its direct interaction with the intracellular scaffolding protein Sequestosome-1 (SQSTM1), also known as p62. p62 is a multifunctional protein involved in various cellular processes, including autophagy, inflammation, and cell survival. Dusquetide binding to p62 modulates its function, leading to a recalibration of the innate immune response.

Binding Characteristics

Dusquetide binds to the ZZ domain of p62. This interaction is characterized by a tight binding affinity, as determined by microscale thermophoresis. Both electrostatic and hydrophobic contacts are crucial for the formation of the Dusquetide-p62 complex.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 0.8 µM | Microscale Thermophoresis (MST) |

Caption: Binding affinity of Dusquetide to the ZZ domain of p62.

Signaling Pathways

Upon binding to p62, Dusquetide modulates downstream signaling pathways, steering the immune response away from a pro-inflammatory state towards a pro-healing and anti-infective state. This modulation is achieved through several key events:

-

Modulation of the p62-RIP1 Complex: Dusquetide binding to p62 enhances the interaction between p62 and Receptor-Interacting Protein 1 (RIP1). In TNFα-stimulated cells, the presence of Dusquetide leads to a twofold increase in the amount of RIP1 associated with p62. This stabilization of the p62-RIP1 complex is a critical event in the signaling cascade initiated by Dusquetide.

-

Activation of the p38 MAPK Pathway: Dusquetide treatment leads to an increase in the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK). In RAW264.7 macrophage-like cells, a significant increase of approximately 50% in p38 phosphorylation is observed after 60 minutes of treatment. The p38 MAPK pathway is known to be involved in cellular responses to stress and inflammation.

-

Enhancement of C/EBPβ Expression: Dusquetide has been shown to enhance the expression of CCAAT/enhancer-binding protein beta (C/EBPβ), a transcription factor involved in the regulation of immune and inflammatory genes.

-

Bypassing NF-κB Activation and Autophagy: Notably, the immunomodulatory effects of Dusquetide appear to be independent of the activation of the canonical NF-κB signaling pathway, a major driver of pro-inflammatory cytokine production. Furthermore, Dusquetide does not activate autophagy, a cellular degradation process in which p62 also plays a role.

Visualization of Signaling Pathways and Experimental Workflows

Dusquetide Signaling Pathway

References

- 1. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soligenix.com [soligenix.com]

- 4. researchgate.net [researchgate.net]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Dusquetide TFA: A Comprehensive Technical Overview for Researchers

An In-depth Guide to the Innate Defense Regulator, Dusquetide Trifluoroacetate, for Scientific and Drug Development Professionals

Abstract

Dusquetide Trifluoroacetate (TFA) is a novel, synthetic, five-amino-acid peptide that functions as an Innate Defense Regulator (IDR). It is under investigation for its therapeutic potential in a range of conditions, most notably for the treatment of severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiation therapy. Dusquetide's unique mechanism of action involves the modulation of the innate immune system, steering the response away from excessive inflammation and towards tissue healing and anti-infective processes. This is achieved through its interaction with the intracellular scaffold protein, sequestosome-1 (p62 or SQSTM1). This technical guide provides a detailed examination of Dusquetide TFA's chemical properties, its molecular mechanism of action, a summary of key experimental protocols, and a compilation of quantitative data from preclinical and clinical studies.

Chemical and Physical Properties

Dusquetide is a pentapeptide with the amino acid sequence Arginine-Isoleucine-Valine-Proline-Alanine, with an amidated C-terminus. For pharmaceutical use, it is formulated as a trifluoroacetate salt.

| Identifier | Value |

| Drug Name | This compound |

| Research Codes | SGX942, SGX942 TFA |

| Peptide Sequence | H-Arg-Ile-Val-Pro-Ala-NH2 |

| Molecular Formula (Free Base) | C25H47N9O5 |

| Molecular Weight (Free Base) | 553.7 g/mol |

| Molecular Formula (TFA Salt) | C27H48F3N9O7 |

| Molecular Weight (TFA Salt) | 667.72 g/mol |

| CAS Number (Free Base) | 931395-42-5 |

Mechanism of Action: Modulating the Innate Immune Response

Dusquetide exerts its therapeutic effects by modulating the innate immune response through a novel mechanism of action. Unlike traditional anti-inflammatory agents that often suppress the immune system, Dusquetide recalibrates the immune response to injury and infection.[1]

Binding to p62 (Sequestosome-1)

The primary molecular target of Dusquetide is the intracellular protein p62, also known as sequestosome-1 (SQSTM1).[2] Specifically, Dusquetide binds to the ZZ domain of p62.[3] This binding event is a critical initiating step in the downstream signaling cascade that ultimately leads to the modulation of the innate immune response.

Downstream Signaling Events

The interaction between Dusquetide and p62 leads to a cascade of intracellular signaling events that shift the cellular response towards an anti-inflammatory and pro-healing state. Key downstream effects include:

-

Modulation of the p62-RIP1 Complex: Dusquetide binding alters the interaction within the p62-Receptor-Interacting Protein 1 (RIP1) complex, a key signaling hub in the inflammatory response.[3]

-

Increased p38 MAPK Phosphorylation: Treatment with Dusquetide has been shown to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a protein involved in cellular stress responses and inflammation.[3]

-

Enhanced C/EBPβ Expression: Dusquetide upregulates the expression of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ), which plays a crucial role in regulating genes involved in the immune and inflammatory responses.

Caption: Dusquetide's intracellular signaling pathway.

Summary of Key Experimental Protocols

Preclinical Evaluation: Hamster Model of Oral Mucositis

A well-established golden Syrian hamster model is utilized to assess the preclinical efficacy of Dusquetide in treating oral mucositis.

-

Induction of Mucositis: Oral mucositis is induced by either chemotherapy (e.g., intraperitoneal injections of 5-fluorouracil) or localized radiation to the hamster's cheek pouch.

-

Treatment Administration: Dusquetide is administered intravenously at specified doses and schedules.

-

Efficacy Assessment: The severity of oral mucositis is scored daily by visual examination of the cheek pouch, typically on a scale of 0 (normal) to 5 (severe ulceration). The primary endpoint is often the duration of severe mucositis (e.g., a score of ≥3).

Caption: Preclinical hamster oral mucositis experimental workflow.

Clinical Evaluation: Phase 2 and 3 Trials in Head and Neck Cancer Patients

Dusquetide has been evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials for the treatment of SOM in patients with head and neck cancer receiving concomitant chemoradiation.

-

Patient Population: Adults with squamous cell carcinoma of the oral cavity or oropharynx scheduled to receive a minimum cumulative radiation dose of 55 Gy with concomitant cisplatin chemotherapy.

-

Treatment Regimen: Dusquetide (typically at a dose of 1.5 mg/kg) or placebo administered as a brief intravenous infusion twice weekly during and for two weeks following the completion of chemoradiation.

-

Primary Endpoint: The median duration of severe oral mucositis, as assessed using the World Health Organization (WHO) Oral Toxicity Scale, where a grade of ≥3 is defined as severe.

Summary of Quantitative Data

Preclinical Efficacy

In preclinical hamster models of oral mucositis, Dusquetide has demonstrated a consistent and significant reduction in the duration of the condition.

| Preclinical Model | Endpoint | Result |

| Hamster Oral Mucositis | Reduction in Duration of Severe OM | Approximately 50% reduction compared to placebo. |

Clinical Efficacy

Clinical trials have shown that Dusquetide has a clinically meaningful impact on the duration of severe oral mucositis.

Table 1: Phase 2 Clinical Trial Results for Dusquetide in Oral Mucositis

| Patient Group | Endpoint | Placebo (Median Duration) | Dusquetide 1.5 mg/kg (Median Duration) | Reduction | p-value |

| All Patients | Duration of SOM | 18 days | 9 days | 50% | 0.099 |

| High-Risk Patients | Duration of SOM | 30 days | 10 days | 67% | 0.04 |

Table 2: Phase 3 (DOM-INNATE Study) Clinical Trial Results for Dusquetide in Oral Mucositis

| Patient Population | Endpoint | Placebo (Median Duration) | Dusquetide 1.5 mg/kg (Median Duration) | Reduction | p-value |

| Intent-to-Treat | Duration of SOM | 18 days | 8 days | 56% | Not Statistically Significant |

| Per-Protocol | Duration of SOM | 18 days | 9 days | 50% | 0.049 |

In the Phase 3 trial, while the primary endpoint in the intent-to-treat population did not reach statistical significance, a clinically meaningful reduction in the duration of SOM was observed. Furthermore, in the per-protocol population, the reduction was statistically significant. Ancillary benefits, including a reduction in the rate of infection, have also been noted in clinical studies.

Conclusion

This compound represents a significant advancement in the potential treatment of inflammatory conditions and tissue damage, particularly oral mucositis in cancer patients. Its novel mechanism of action, centered on the modulation of the innate immune response via interaction with p62, sets it apart from conventional therapies. The consistent preclinical efficacy and the clinically meaningful reductions in the duration of severe oral mucositis observed in Phase 2 and 3 clinical trials underscore its therapeutic promise. Further investigation and clinical development of Dusquetide are warranted to fully realize its potential in addressing unmet medical needs.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (Dusquetide) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]

Dusquetide TFA: A Technical Guide to Structure, Sequence, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dusquetide, a novel synthetic pentapeptide, represents a first-in-class Innate Defense Regulator (IDR). It modulates the innate immune response to inflammation and infection without direct antimicrobial activity. This technical guide provides a comprehensive overview of Dusquetide TFA, including its chemical structure, amino acid sequence, and mechanism of action. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented. Furthermore, quantitative data from preclinical and clinical studies are summarized, and its signaling pathway is visualized to facilitate a deeper understanding of its therapeutic potential.

Core Compound Information

Dusquetide is a synthetic peptide with the amino acid sequence Arginine-Isoleucine-Valine-Proline-Alanine (RIVPA). The trifluoroacetate (TFA) salt of Dusquetide is the common form used in research and development due to its stability and solubility.

Chemical Structure and Sequence

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Sequence | H-Arg-Ile-Val-Pro-Ala-NH2 |

| One-Letter Code | RIVPA |

| Molecular Formula | C27H48F3N9O7 |

| Molecular Weight | 667.72 g/mol |

| Synonyms | SGX942 TFA |

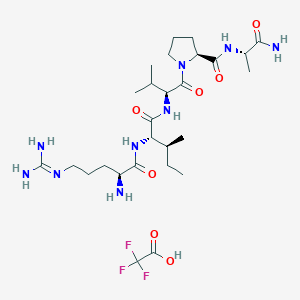

A 2D chemical structure of the Dusquetide peptide with its TFA counter-ion is depicted below.

Caption: 2D chemical structure of Dusquetide with the trifluoroacetate (TFA) counter-ion.

Mechanism of Action and Signaling Pathway

Dusquetide exerts its immunomodulatory effects by binding to the intracellular adaptor protein sequestosome-1 (p62 or SQSTM1).[1][2][3] Specifically, it interacts with the ZZ domain of p62.[1] This interaction modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex, which is a critical node in inflammatory signaling pathways.[1]

Upon binding to p62, Dusquetide enhances the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and increases the expression of CCAAT/enhancer-binding protein beta (C/EBPβ). This signaling cascade ultimately shifts the innate immune response from a pro-inflammatory to an anti-inflammatory and tissue-reparative state.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of Dusquetide.

Caption: Dusquetide signaling pathway.

Quantitative Data

Dusquetide has been evaluated in both preclinical and clinical settings, primarily for its efficacy in mitigating oral mucositis, a common side effect of cancer therapies.

Preclinical Efficacy in Oral Mucositis

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Hamster Cheek Pouch (Radiation-induced) | Dusquetide | Duration of severe oral mucositis | ~50% reduction | |

| Mouse Tongue (Chemotherapy-induced) | Dusquetide | Duration of oral mucositis | ~50% reduction | |

| MCF-7 Breast Cancer Xenograft | Dusquetide + Radiation | Tumor size | Trend towards decreased tumor growth | |

| MCF-7 Breast Cancer Xenograft | Dusquetide | Tumor size | Statistically significant reduction (p<0.01) | |

| MCF-7 Breast Cancer Xenograft | Dusquetide + Trastuzumab | Tumor size | Statistically significant reduction (p<0.001 vs. placebo) |

Clinical Efficacy in Oral Mucositis

| Clinical Trial Phase | Patient Population | Treatment Group | Placebo Group | Outcome | p-value | Reference |

| Phase 2 | Head and Neck Cancer (≥55 Gy radiation) | 9 days | 18 days | 50% reduction in median duration of severe oral mucositis | 0.099 | |

| Phase 2 | Head and Neck Cancer (High-risk) | 10 days | 30 days | 67% reduction in median duration of severe oral mucositis | 0.04 | |

| Phase 3 (DOM-INNATE) | Head and Neck Cancer (Intent-to-Treat) | 8 days | 18 days | 56% reduction in median duration of severe oral mucositis | Not statistically significant | |

| Phase 3 (DOM-INNATE) | Head and Neck Cancer (Per-Protocol) | 9 days | 18 days | 50% reduction in median duration of severe oral mucositis | 0.049 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological evaluation of Dusquetide are crucial for reproducible research.

Solid-Phase Peptide Synthesis (SPPS) of Dusquetide

This protocol describes a general method for the synthesis of Dusquetide (H-Arg-Ile-Val-Pro-Ala-NH2) using Fmoc/tBu chemistry.

Caption: Solid-Phase Peptide Synthesis Workflow for Dusquetide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Isopropyl alcohol (IPA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and IPA.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ala-OH) to the resin using HBTU and DIPEA in DMF. Allow the reaction to proceed for 2 hours.

-

Washing: Wash the resin as in step 3.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the sequential coupling of Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Ile-OH, and Fmoc-Arg(Pbf)-OH.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Instrumentation and Columns:

-

Preparative RP-HPLC system

-

C18 column

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

-

Monitor the elution at 220 nm.

-

Collect the fractions containing the purified peptide.

-

Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final this compound product.

In Vivo Oral Mucositis Model (Hamster Cheek Pouch)

This protocol is adapted from established methods to assess the efficacy of Dusquetide in a radiation-induced oral mucositis model.

Animals:

-

Male Syrian golden hamsters

Procedure:

-

Acclimatization: Acclimate the hamsters for at least one week before the experiment.

-

Anesthesia: Anesthetize the animals (e.g., with ketamine/xylazine).

-

Irradiation: Expose the left everted cheek pouch to a single dose of radiation (e.g., 40 Gy).

-

Treatment: Administer Dusquetide or placebo intravenously at specified time points (e.g., 24 hours before and 24 hours after irradiation).

-

Mucositis Scoring: Score the oral mucositis daily using a standardized scale (e.g., 0-5, where 0 is normal and 5 is severe ulceration).

-

Data Analysis: Compare the duration and severity of oral mucositis between the treatment and placebo groups.

Caption: Hamster Oral Mucositis Model Workflow.

Conclusion

This compound is a promising Innate Defense Regulator with a well-defined structure and mechanism of action. By targeting the intracellular adaptor protein p62, it modulates the innate immune response, leading to anti-inflammatory and tissue-reparative effects. Preclinical and clinical data have demonstrated its potential in mitigating oral mucositis. The detailed protocols provided in this guide are intended to facilitate further research and development of this novel therapeutic peptide.

References

p62 as a Therapeutic Target for Dusquetide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dusquetide (SGX942) is a first-in-class Innate Defense Regulator (IDR) that modulates the innate immune response by targeting the intracellular scaffold protein p62 (also known as Sequestosome-1 or SQSTM1). This interaction alters downstream signaling pathways, leading to a tempered pro-inflammatory response and an enhanced anti-infective and tissue-healing response. This technical guide provides an in-depth overview of the mechanism of action of Dusquetide, focusing on its interaction with p62 and the subsequent modulation of key signaling pathways. The guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the molecular interactions and signaling cascades.

Introduction to Dusquetide and p62

Dusquetide is a synthetic, 5-amino acid peptide that has been investigated for its therapeutic potential in conditions characterized by inflammation and tissue damage, most notably oral mucositis (OM) in head and neck cancer patients undergoing chemoradiation therapy.[1][2] Its novel mechanism of action involves the direct binding to p62, a multifunctional protein that acts as a signaling hub in numerous cellular processes, including autophagy, inflammation, and cell survival.[3][4]

p62 is a scaffold protein with multiple domains that mediate its interaction with a variety of signaling molecules.[2] By binding to p62, Dusquetide modulates its function, thereby influencing downstream signaling pathways to promote a beneficial immune response. This targeted modulation avoids broad immunosuppression, a common side effect of many anti-inflammatory drugs.

Quantitative Data on Dusquetide's Efficacy and p62 Interaction

The following tables summarize the key quantitative data from preclinical and clinical studies of Dusquetide, highlighting its efficacy in oral mucositis and its biophysical interaction with p62.

Table 1: Clinical Efficacy of Dusquetide (SGX942) in Severe Oral Mucositis (SOM)

| Clinical Trial Phase | Patient Population | Treatment Group | Placebo Group | Outcome | p-value |

| Phase 2 | All patients | 9 days (median duration of SOM) | 18 days (median duration of SOM) | 50% reduction in median duration of SOM | 0.099 |

| High-risk patients | 10 days (median duration of SOM) | 30 days (median duration of SOM) | 67% reduction in median duration of SOM | 0.04 | |

| Phase 3 (DOM-INNATE) | Intent-to-Treat (ITT) | 8 days (median duration of SOM) | 18 days (median duration of SOM) | 56% reduction in median duration of SOM | Not statistically significant |

| Per-Protocol (PP) | 9 days (median duration of SOM) | 18 days (median duration of SOM) | 50% reduction in median duration of SOM | 0.049 |

Table 2: Secondary Endpoints from Phase 2 Clinical Trial of Dusquetide

| Endpoint | Dusquetide (1.5 mg/kg) | Placebo |

| Infection Rate | Decreased | - |

| Tumor Resolution (1-month follow-up) | 63% complete response | 47% complete response |

| 12-month Survival Rate | 93% | 81% |

Table 3: Biophysical Interaction of Dusquetide and p62

| Parameter | Value | Method |

| Binding Affinity (Kd) | 0.8 µM | Microscale Thermophoresis (MST) |

| Binding Confirmation | Tight binding observed | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Table 4: Downstream Signaling Effects of Dusquetide

| Signaling Molecule/Process | Effect of Dusquetide | Quantitative Change |

| p38 MAPK Phosphorylation | Increased | ~50% increase after 60 minutes |

| p62-RIP1 Interaction | Enhanced | Two-fold increase in RIP1 association with p62 |

| CEBP/B Expression | Enhanced | - |

| NF-κB Activation | No effect | - |

| Autophagy | Not activated | - |

Signaling Pathways Modulated by Dusquetide

Dusquetide's binding to the ZZ domain of p62 initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the interaction between Dusquetide and p62.

Co-Immunoprecipitation (Co-IP) to Demonstrate p62-RIP1 Interaction

This protocol is designed to demonstrate the enhanced interaction between p62 and RIP1 in the presence of Dusquetide.

Materials:

-

HEK293T cells

-

Expression vector for RIP1

-

Dusquetide solution

-

TNFα

-

Cell lysis buffer (e.g., RIPA buffer)

-

Anti-p62 antibody

-

Anti-RIP1 antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Transfect HEK293T cells with the RIP1 expression vector.

-

Treat the transfected cells with Dusquetide at the desired concentration for a specified time.

-

Stimulate the cells with TNFα to induce the p62-RIP1 complex formation.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the cell lysates by centrifugation.

-

Incubate the cleared lysates with an anti-p62 antibody to form antibody-p62-RIP1 complexes.

-

Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using an elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RIP1 antibody to detect the co-immunoprecipitated RIP1.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

This protocol outlines the steps to identify the binding site of Dusquetide on the ZZ domain of p62 using NMR spectroscopy.

Materials:

-

Expression vector for the p62 ZZ domain (e.g., in a pGEX vector with a GST tag)

-

E. coli expression strain (e.g., BL21(DE3))

-

15N-labeled minimal media for protein expression

-

Purification resins (e.g., Glutathione Sepharose)

-

NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.0)

-

Dusquetide solution

-

NMR spectrometer

Procedure:

-

Express the 15N-labeled p62 ZZ domain in E. coli.

-

Purify the labeled protein using affinity chromatography.

-

Prepare the NMR sample by dialyzing the purified protein into the NMR buffer.

-

Acquire a baseline 1H-15N HSQC spectrum of the p62 ZZ domain.

-

Titrate the Dusquetide solution into the protein sample at increasing molar ratios.

-

Acquire a 1H-15N HSQC spectrum at each titration point.

-

Analyze the spectra to identify chemical shift perturbations (CSPs) of specific amino acid residues in the p62 ZZ domain upon Dusquetide binding.

-

Map the residues with significant CSPs onto the three-dimensional structure of the p62 ZZ domain to identify the binding interface.

p38 MAPK Phosphorylation Assay

This assay quantifies the increase in p38 MAPK phosphorylation in response to Dusquetide treatment.

Materials:

-

RAW 264.7 cells

-

Dusquetide solution

-

Cell lysis buffer

-

Antibodies specific for phosphorylated p38 (p-p38) and total p38

-

Secondary antibody conjugated to HRP

-

Substrate for HRP

-

Plate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with varying concentrations of Dusquetide for a specified time (e.g., 60 minutes).

-

Lyse the cells and perform an ELISA-based assay.

-

Add the cell lysates to wells coated with a capture antibody for p38.

-

Incubate with a primary antibody specific for either p-p38 or total p38.

-

Add an HRP-conjugated secondary antibody.

-

Add the HRP substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the ratio of p-p38 to total p38 to determine the extent of phosphorylation.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflow for evaluating the efficacy of Dusquetide and for elucidating its mechanism of action.

References

- 1. Dusquetide modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.soligenix.com [ir.soligenix.com]

- 4. ir.soligenix.com [ir.soligenix.com]

Dusquetide TFA: A Deep Dive into its Modulation of the p62-Mediated Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dusquetide TFA, a synthetic innate defense regulator (IDR), represents a novel class of therapeutic peptides that modulate the body's innate immune response. Its mechanism of action centers on the intracellular scaffold protein p62 (sequestosome-1), a critical node in various signaling networks. By binding to p62, this compound initiates a cascade of events that ultimately leads to an anti-inflammatory, anti-infective, and tissue-healing response. This technical guide provides an in-depth exploration of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a short, synthetic peptide that has demonstrated therapeutic potential in a range of inflammatory and infectious conditions.[1][2][3] Unlike traditional antibiotics, it does not have direct antimicrobial activity. Instead, it modulates the host's innate immune system to enhance pathogen clearance and promote tissue repair.[1][4] Its primary molecular target is the multifunctional scaffold protein p62, also known as sequestosome-1 (SQSTM1). This interaction triggers a specific signaling cascade that underpins its therapeutic effects.

The Core Signaling Pathway of this compound

The signaling pathway of this compound is initiated by its entry into the cell and subsequent binding to the ZZ domain of p62. This interaction is a key regulatory event that has several downstream consequences, as elucidated through various preclinical studies.

Binding to p62 and a Shift in Protein Interactions

This compound has been shown to directly interact with the ZZ domain of p62. This binding event is crucial as it leads to the stabilization of the p62-Receptor-Interacting Protein 1 (RIP1) complex. This modulation of protein-protein interactions is a pivotal step in redirecting the downstream signaling cascade.

Activation of the p38 MAPK Pathway

A significant consequence of this compound's interaction with the p62-RIP1 complex is the increased phosphorylation of p38 mitogen-activated protein kinase (MAPK). In vitro studies have demonstrated a notable increase in the levels of phosphorylated p38 (p-p38) following treatment with Dusquetide. This activation of the p38 MAPK pathway is a key element in the cellular response to Dusquetide.

Upregulation of the Transcription Factor C/EBPβ

Downstream of p38 MAPK activation, this compound has been observed to enhance the expression of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ). This upregulation is significant, with studies showing a marked increase in C/EBPβ levels. C/EBPβ is known to play a role in regulating the expression of genes involved in immune and inflammatory responses.

A Pathway Distinct from Autophagy

It is important to note that while p62 is a well-known autophagy receptor, the signaling pathway modulated by this compound does not appear to involve the activation of autophagy. This specificity allows for a targeted immunomodulatory effect without inducing a broader cellular stress response.

Quantitative Data Summary

The effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

| In Vitro Study | Cell Line | Parameter Measured | Result | Reference |

| p38 MAPK Activation | RAW264.7 macrophages | p-p38 levels | ~50% increase after 60 minutes | |

| C/EBPβ Expression | Bone marrow-derived macrophages (BMDM) | C/EBPβ levels | 4-fold increase | |

| C/EBPβ Expression | A549 human epithelial cells | C/EBPβ levels | Substantial increase | |

| Anti-inflammatory Effect | BMDM | LPS-induced TNFα secretion | Inhibition |

| Preclinical Animal Model | Model | Parameter Measured | Result | Reference |

| Oral Mucositis | Mouse | Duration of oral mucositis | ~50% reduction | |

| Oral Mucositis | Hamster | Duration of oral mucositis | ~50% reduction | |

| Anti-tumor Activity | MCF-7 breast cancer xenograft | Tumor size | Reduction (p<0.01) | |

| Combination Therapy | MCF-7 breast cancer xenograft with radiation | Survival | Increased (p<0.05 vs radiation only) | |

| Combination Therapy | MCF-7 breast cancer xenograft with trastuzumab | Tumor size | Reduction (p<0.001 vs placebo) |

| Clinical Trial | Phase | Indication | Parameter Measured | Result | Reference |

| IDR-OM-01 | Phase 2 | Oral Mucositis in Head and Neck Cancer | Median duration of severe oral mucositis (SOM) | 50% reduction | |

| DOM-INNATE | Phase 3 | Oral Mucositis in Head and Neck Cancer | Median duration of SOM | 56% reduction (not statistically significant) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the this compound signaling pathway.

Cellular Uptake Assay for this compound

This protocol is designed to quantify the cellular internalization of this compound.

-

Cell Culture: Seed target cells (e.g., RAW264.7 macrophages) in 24-well plates and culture to near confluence.

-

Peptide Labeling: Synthesize this compound with a fluorescent label (e.g., FITC or a rhodamine dye) for detection.

-

Incubation: Replace the culture medium with serum-free medium containing the fluorescently labeled this compound at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Washing: Aspirate the peptide-containing medium and wash the cells multiple times with ice-cold PBS to remove any unbound peptide.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths. Normalize the fluorescence intensity to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).

Co-Immunoprecipitation of p62 and RIP1

This protocol is used to demonstrate the interaction between p62 and RIP1 and the effect of this compound on this complex.

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for p62 overnight at 4°C. Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both p62 and RIP1 to detect the co-immunoprecipitated proteins.

Western Blot for Phosphorylated p38 MAPK

This protocol quantifies the levels of phosphorylated p38 MAPK in response to this compound.

-

Sample Preparation: Treat cells with this compound for various time points. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated p38 (p-p38). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total p38 to normalize the p-p38 signal to the total amount of p38 protein.

C/EBPβ Transcription Factor Activity Assay (ELISA-based)

This protocol measures the activation of C/EBPβ in nuclear extracts.

-

Nuclear Extract Preparation: Treat cells with this compound. Isolate the nuclei and prepare nuclear extracts using a specialized buffer system.

-

Binding Assay: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the C/EBPβ consensus binding site. The active C/EBPβ in the extract will bind to this oligonucleotide.

-

Antibody Incubation: Add a primary antibody specific to the DNA-binding domain of C/EBPβ, followed by an HRP-conjugated secondary antibody.

-

Detection: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of active C/EBPβ in the sample.

Mandatory Visualizations

Conclusion

This compound presents a promising therapeutic approach by targeting the p62-mediated signaling pathway to modulate the innate immune response. Its ability to enhance p38 MAPK phosphorylation and C/EBPβ expression, while stabilizing the p62-RIP1 complex, provides a clear mechanistic basis for its observed anti-inflammatory, anti-infective, and tissue-healing properties. The quantitative data from in vitro, preclinical, and clinical studies support its potential in various therapeutic areas. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound and other innate defense regulators. This comprehensive understanding is crucial for the scientific community to fully explore the therapeutic potential of this novel class of peptides.

References

- 1. lifetein.com [lifetein.com]

- 2. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Dusquetide TFA: A Deep Dive into its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dusquetide TFA (Trifluoroacetate), a novel synthetic peptide and a first-in-class Innate Defense Regulator (IDR), presents a promising therapeutic approach for a range of conditions driven by dysregulated inflammation and infection. Operating through a unique mechanism of action centered on the intracellular adaptor protein p62 (sequestosome-1), Dusquetide modulates the innate immune response, shifting it from a pro-inflammatory to a pro-healing and anti-infective state. This whitepaper provides a comprehensive technical overview of the biological functions of this compound, summarizing key preclinical and clinical findings. It details the molecular interactions, signaling pathways, and demonstrates its efficacy in various models of disease, with a particular focus on its clinical development for oral mucositis. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the innate immune system.

Introduction

The innate immune system, our body's first line of defense, plays a critical role in responding to tissue injury and infection. However, its dysregulation can lead to excessive inflammation and impaired healing, contributing to the pathology of numerous diseases. This compound emerges as a promising modulator of this system, offering a targeted approach to rebalance the innate immune response. Unlike traditional anti-inflammatory agents that broadly suppress immunity, Dusquetide selectively fine-tunes intracellular signaling pathways to promote beneficial outcomes such as reduced inflammation, enhanced bacterial clearance, and accelerated tissue repair.[1][2] Its primary mechanism involves binding to the ZZ domain of p62, a key scaffolding protein involved in multiple signaling cascades, including those regulating inflammation and autophagy.[3] This interaction does not activate autophagy but instead modulates the p62-RIP1 complex, leading to downstream effects on p38 phosphorylation and CEBP/B expression.[3]

Mechanism of Action: The p62 Signaling Hub

Dusquetide's biological activity is centered on its interaction with the sequestosome-1 (SQSTM1/p62) protein. p62 is a multifunctional scaffold protein that plays a pivotal role in various cellular processes, including inflammation, autophagy, and cell survival.

Binding to p62

Dusquetide directly binds to the ZZ-type zinc finger domain of p62.[3] This interaction is driven by both electrostatic and hydrophobic contacts. The ability of Dusquetide to penetrate the cell membrane allows it to access and associate with intracellular p62.

Modulation of Downstream Signaling

Upon binding to p62, Dusquetide modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex. This modulation leads to an increase in the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and enhanced expression of the transcription factor CEBP/B (CCAAT/enhancer-binding protein beta). Notably, this signaling cascade occurs without the activation of autophagy. This targeted modulation of the p62 signaling hub is central to Dusquetide's ability to recalibrate the innate immune response.

Biological Functions and Preclinical Evidence

Dusquetide's unique mechanism of action translates into a diverse range of biological functions, including anti-inflammatory, anti-infective, and tissue-healing properties. These functions have been demonstrated in numerous preclinical models.

Anti-Inflammatory Effects

Dusquetide has been shown to reduce the production of pro-inflammatory cytokines. For instance, it significantly reduces IL-6 levels. This anti-inflammatory activity is a key component of its therapeutic effect in conditions like oral mucositis.

Anti-Infective Properties

A critical function of Dusquetide is its ability to enhance the clearance of bacterial infections. This is achieved not by direct antibiotic activity, but by modulating the host's innate immune response to be more effective at eliminating pathogens. This has been observed against a broad range of both Gram-positive and Gram-negative bacteria.

Tissue Healing and Repair

By dampening excessive inflammation and promoting an anti-inflammatory environment, Dusquetide facilitates tissue healing and repair. This is particularly relevant in the context of tissue damage caused by chemotherapy and radiation.

Potential Anti-Tumor Activity

Preclinical studies have suggested that Dusquetide may possess anti-tumor properties. In xenograft models using the MCF-7 breast cancer cell line, Dusquetide, both as a standalone treatment and in combination with radiation or chemotherapy, has been shown to reduce tumor size and enhance overall survival. Furthermore, in a co-culture system with human multiple myeloma cells, pre-incubation of stromal cells with Dusquetide reduced their ability to support myeloma cell growth.

Clinical Development: Focus on Oral Mucositis

The most significant clinical application of Dusquetide to date has been in the treatment of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation therapy.

Phase 2 Clinical Trial (NCT02013050)

An exploratory Phase 2 study demonstrated the potential efficacy of Dusquetide in reducing the duration of SOM. In patients receiving at least 55 Gy of radiation, a 1.5 mg/kg dose of Dusquetide resulted in a 50% reduction in the median duration of SOM compared to placebo.

Phase 3 Clinical Trial (DOM-INNATE - NCT03237325)

A pivotal Phase 3 trial further investigated the efficacy of Dusquetide in the same patient population. While the primary endpoint of a statistically significant reduction in the median duration of SOM was not met in the intent-to-treat population, a clinically meaningful reduction was observed. In the per-protocol population, a statistically significant 50% reduction in the duration of SOM was achieved.

| Clinical Trial Phase | Patient Population | Treatment Group | Placebo Group | Outcome | p-value | Reference |

| Phase 2 | Head and Neck Cancer patients receiving ≥55 Gy radiation | 9 days | 18 days | 50% reduction in median duration of SOM | 0.099 | |

| Phase 3 (ITT) | Head and Neck Cancer patients receiving chemoradiation | 8 days | 18 days | 56% reduction in median duration of SOM | Not Statistically Significant | |

| Phase 3 (Per-Protocol) | Head and Neck Cancer patients receiving chemoradiation | 9 days | 18 days | 50% reduction in median duration of SOM | 0.049 |

Table 1: Summary of Clinical Trial Results for Dusquetide in Severe Oral Mucositis

Experimental Protocols

Dusquetide-p62 Binding Assay (NMR Spectroscopy)

A detailed protocol for determining the binding sites of Dusquetide on the p62 ZZ domain using solution Nuclear Magnetic Resonance (NMR) spectroscopy has been described. The protocol involves the expression and purification of 13C/15N uniformly labeled p62 ZZ domain protein, followed by the setup of triple-resonance NMR experiments and analysis of the resulting spectra to identify chemical shift perturbations upon the addition of Dusquetide.

Hamster Model of Oral Mucositis

Preclinical efficacy in oral mucositis is often evaluated using a hamster cheek pouch model. This typically involves inducing mucositis through a combination of mechanical irritation and administration of a chemotherapeutic agent like 5-fluorouracil or fractionated radiation to the everted cheek pouch. The severity and duration of mucositis are then scored daily. Dusquetide or a placebo is administered systemically, and the primary endpoint is the number of days of severe ulcerative mucositis.

In Vitro Cytokine Production Assay

The anti-inflammatory effects of Dusquetide can be assessed in vitro using macrophage cell lines (e.g., RAW264.7) or primary human monocytes. Cells are typically stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of Dusquetide. After a specified incubation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.

Mouse Model of Bacterial Clearance

The anti-infective properties of Dusquetide can be evaluated in a mouse model of bacterial infection. For example, mice can be infected with a pathogenic strain of Pseudomonas aeruginosa. Treatment with Dusquetide or a placebo is administered, and at various time points post-infection, bacterial loads in relevant tissues (e.g., lungs, spleen) are quantified by plating tissue homogenates on selective agar.

MCF-7 Breast Cancer Xenograft Model

To assess the anti-tumor activity of Dusquetide, human MCF-7 breast cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment groups to receive Dusquetide, a standard-of-care chemotherapy agent (e.g., paclitaxel), a combination of both, or a placebo. Tumor volume is measured regularly with calipers, and at the end of the study, tumors are excised and weighed.

Safety, Tolerability, and Pharmacokinetics

Preclinical Toxicology

Extensive preclinical toxicology studies have been conducted on Dusquetide. These studies are essential for determining the safety profile of the drug before human trials and typically include single-dose and repeated-dose toxicity studies in at least two animal species (one rodent and one non-rodent). These studies evaluate potential effects on various organ systems.

Phase 1 Clinical Trial

A Phase 1 clinical study in 84 healthy human volunteers evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenously administered Dusquetide. The results indicated that Dusquetide was safe and well-tolerated. The pharmacokinetic profile demonstrated a rapid clearance from the plasma.

| Parameter | Value |

| Number of Subjects | 84 |

| Route of Administration | Intravenous |

| Dose Range | Single and multiple ascending doses |

| Safety and Tolerability | Safe and well-tolerated |

| Pharmacokinetics | Rapid plasma clearance |

Table 2: Summary of Phase 1 Clinical Trial of Dusquetide

Conclusion

This compound represents a novel and promising therapeutic agent that functions by modulating the innate immune response through its interaction with the intracellular adaptor protein p62. Its multifaceted biological activities, including anti-inflammatory, anti-infective, tissue-healing, and potential anti-tumor effects, have been demonstrated in a range of preclinical models and further supported by clinical trial data in the context of oral mucositis. The well-defined mechanism of action and favorable safety profile make Dusquetide a compelling candidate for further investigation in a variety of inflammatory and infectious diseases. This technical guide provides a foundational understanding of the biological functions of Dusquetide, intended to inform and guide future research and development efforts in this exciting field of innate immune modulation.

References

- 1. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Framework for Model Evaluation in Microbiology Research Using Pseudomonas aeruginosa and Cystic Fibrosis Infection as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

Dusquetide: A Modulator of Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dusquetide (also known as SGX942) is a first-in-class Innate Defense Regulator (IDR) that represents a novel approach to modulating the body's innate immune response.[1][2][3] Unlike traditional anti-inflammatory agents that often broadly suppress the immune system, Dusquetide works by fine-tuning the innate immune response to injury and infection, promoting a shift from a pro-inflammatory state to one that favors anti-inflammatory processes, tissue healing, and pathogen clearance.[1][4] This synthetic 5-amino acid peptide has been investigated for a range of conditions, most notably for the treatment of severe oral mucositis (SOM) in patients undergoing chemoradiation for head and neck cancer. This technical guide provides a comprehensive overview of the role of Dusquetide in innate immunity, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action: Targeting a Key Intracellular Hub

Dusquetide's unique immunomodulatory effects are mediated through its interaction with the intracellular adaptor protein sequestosome-1, also known as p62. p62 is a critical signaling hub that integrates various cellular stress and immune response pathways.

Dusquetide penetrates the cell membrane and binds to the ZZ domain of p62. This interaction modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex, which in turn influences downstream signaling cascades. Specifically, Dusquetide binding leads to:

-

Increased p38 MAP Kinase Phosphorylation: This promotes anti-inflammatory cytokine production and enhances cellular repair mechanisms.

-

Enhanced C/EBPβ Expression: This transcription factor is involved in the regulation of immune and inflammatory responses.

-

Suppression of Pro-inflammatory Cytokine Expression: Dusquetide has been shown to reduce levels of pro-inflammatory cytokines such as IL-6.

-

No Activation of Autophagy: Importantly, Dusquetide's interaction with p62 does not appear to activate the autophagy pathway.

By targeting p62, Dusquetide effectively recalibrates the innate immune response, dampening excessive inflammation while simultaneously enhancing the body's ability to clear infections and repair damaged tissue. This dual action makes it a promising therapeutic candidate for conditions characterized by dysregulated inflammation.

Signaling Pathway of Dusquetide

Caption: Dusquetide's intracellular signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

Dusquetide has been evaluated in a variety of preclinical models and human clinical trials, demonstrating its potential to mitigate inflammation and promote tissue healing.

Table 1: Preclinical Efficacy of Dusquetide in Animal Models of Oral Mucositis

| Animal Model | Key Findings | Reference |

| Mouse | ~50% reduction in the duration of oral mucositis. | |

| Hamster | ~50% reduction in the duration of oral mucositis. |

Table 2: Clinical Efficacy of Dusquetide in Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients

| Clinical Trial Phase | Patient Population | Key Findings | p-value | Reference |

| Phase 2 | 111 patients receiving chemoradiation. | 50% reduction in the median duration of SOM (18 days in placebo vs. 9 days with 1.5 mg/kg Dusquetide). | 0.099 | |

| Phase 2 (High-Risk Subgroup) | Patients at higher risk for SOM. | 67% reduction in the median duration of SOM. | N/A | |

| Phase 3 (DOM-INNATE) | 268 patients receiving chemoradiation. | 56% reduction in the median duration of SOM (18 days in placebo vs. 8 days with Dusquetide). | Not statistically significant | |

| Phase 3 (Per-Protocol Population) | Patients receiving at least 55 Gy radiation and at least 10 doses of study drug. | 50% reduction in the duration of SOM (18 days in placebo vs. 9 days with Dusquetide). | 0.049 | |

| Phase 2 (Long-term Follow-up) | 12-month follow-up. | Sustained trend towards reduced mortality and increased tumor resolution in the 1.5 mg/kg Dusquetide group. | N/A |

Experimental Protocols

Preclinical Animal Models

1. Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the human condition.

-

Animals: Mice are commonly used due to their well-characterized immune system and the availability of genetic models.

-

Procedure:

-

Anesthesia is induced in the animal.

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated below the ileocecal valve to prevent intestinal obstruction.

-

The ligated cecum is punctured once or twice with a needle of a specific gauge. The size of the needle determines the severity of the resulting sepsis.

-

A small amount of fecal matter is extruded through the puncture site.

-

The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.

-

-

Dusquetide Administration: Dusquetide or a placebo is typically administered intravenously at specified time points before or after the CLP procedure.

-

Outcome Measures: Survival rates, bacterial load in the peritoneum and blood, and systemic cytokine levels are monitored.

Clinical Trials for Severe Oral Mucositis (SOM)

1. Phase 3 DOM-INNATE Study (NCT03237325)

This pivotal trial was a multinational, randomized, double-blind, placebo-controlled study.

-

Patient Population: Approximately 268 patients with squamous cell carcinoma of the oral cavity and oropharynx scheduled to receive a minimum total cumulative radiation dose of 55 Gy with concomitant cisplatin chemotherapy.

-

Treatment Regimen:

-

Patients were randomized 1:1 to receive either 1.5 mg/kg Dusquetide or a placebo.

-

The study drug was administered as a brief 4-minute intravenous infusion twice a week during chemoradiation therapy and for two weeks following its completion.

-

-

Primary Endpoint: The median duration of severe oral mucositis, defined as a World Health Organization (WHO) Grade of ≥3.

-

Assessments: Oral mucositis was evaluated at each treatment visit and through six weeks following the completion of chemoradiation. Patients were also followed for an additional 12 months to assess long-term safety and efficacy.

Experimental Workflow Diagrams

Caption: Workflow for the CLP-induced sepsis animal model.

Caption: Workflow for the Phase 3 DOM-INNATE clinical trial.

Conclusion

Dusquetide represents a significant advancement in the field of immunomodulation. Its novel mechanism of action, centered on the modulation of the key innate immune signaling hub p62, allows for a nuanced and targeted approach to controlling inflammation and promoting tissue repair. Preclinical and clinical data have demonstrated its biological activity and potential therapeutic benefits, particularly in the context of severe oral mucositis. While the primary endpoint in the pivotal Phase 3 trial for SOM did not reach statistical significance in the overall population, the consistent and clinically meaningful reductions in the duration of SOM, especially in the per-protocol population, underscore its potential. Further research into Dusquetide and its analogs may unlock its full therapeutic potential across a range of inflammatory and infectious diseases.

References

- 1. Dusquetide: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Dusquetide used for? [synapse.patsnap.com]

- 3. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (Dusquetide) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]

- 4. soligenix.com [soligenix.com]

Dusquetide TFA and CEBP/B Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dusquetide, a novel synthetic peptide and a first-in-class Innate Defense Regulator (IDR), modulates the innate immune system's response to injury and infection.[1][2] Its mechanism of action involves redirecting the body's response towards an anti-inflammatory, anti-infective, and tissue-healing state.[1][3] A key aspect of its molecular activity is the enhancement of CCAAT/enhancer-binding protein beta (CEBP/B) expression, a critical transcription factor involved in regulating inflammatory and immune responses.[4] This guide provides an in-depth technical overview of the relationship between Dusquetide TFA and CEBP/B expression, detailing the underlying signaling pathways, experimental evidence, and methodologies.

Core Mechanism of Action: From p62 Binding to CEBP/B Enhancement

Dusquetide's biological activity is initiated by its interaction with a key intracellular scaffold protein, sequestosome-1 (SQSTM1), also known as p62. This interaction is the starting point of a signaling cascade that ultimately influences the expression of key regulatory proteins.

Key steps in the pathway include:

-

Cellular Entry and Binding: Dusquetide is capable of penetrating the cell membrane to accumulate within the cell.

-

Interaction with p62: It specifically binds to the ZZ domain of the p62 protein. This interaction is driven by both electrostatic and hydrophobic contacts.

-

Modulation of the p62-RIP1 Complex: The binding of Dusquetide to p62 modulates the formation and stability of the p62-Receptor-Interacting Protein 1 (RIP1) complex.

-

p38 MAPK Phosphorylation: This modulation leads to an increase in the phosphorylation of p38 mitogen-activated protein kinase (MAPK).

-

Enhanced CEBP/B Expression: The activation of the p38 MAPK pathway culminates in the enhanced expression of the transcription factor CEBP/B.

This pathway is significant as it enhances CEBP/B expression without activating autophagy, a separate process also involving p62.

Signaling Pathway Visualization

Caption: Dusquetide signaling pathway from p62 binding to enhanced CEBP/B expression.

The Role of CEBP/B in Innate Immunity and Inflammation

CEBP/B is a leucine zipper transcription factor that plays a pivotal role in regulating genes associated with the immune and inflammatory responses. It is a key effector in the induction of genes stimulated by IL-1, IL-6, and LPS. By enhancing the expression of CEBP/B, Dusquetide leverages a central regulator to modulate the inflammatory cascade. CEBP/B is known to:

-

Regulate Inflammatory Cytokines: It can synergistically activate the transcription of pro-inflammatory cytokines such as IL-6 and IL-8 in conjunction with other transcription factors like NF-κB.

-

Control Macrophage Activation: It is involved in gene expression related to the activation of macrophages.

-

Mediate Inflammasome Signaling: As a master regulator, CEBP/B directly controls the expression of key components of the inflammasome, such as NLRP3, which are crucial for processing and releasing pro-inflammatory cytokines like IL-1β.

Quantitative Data on Dusquetide's Effects

The following table summarizes the quantitative findings from key preclinical studies investigating the molecular effects of Dusquetide.

| Cell Line | Treatment | Concentration | Duration | Measured Endpoint | Result | Reference |

| RAW264.7 | Dusquetide | Not specified | 60 minutes | p38 Phosphorylation | ~50% increase | |

| RAW264.7 | Dusquetide | Increasing | Not specified | CEBP/B Expression | Enhanced |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols derived from the cited literature for key experiments demonstrating Dusquetide's mechanism.

Immunoprecipitation for p62-RIP1 Complex Analysis

This protocol is used to assess the impact of Dusquetide on the interaction between p62 and RIP1.

-

Cell Culture and Treatment: Murine macrophage-like RAW264.7 cells are cultured under standard conditions. Cells are then treated with a specified concentration of Dusquetide for a designated time period.

-

Cell Lysis: Following treatment, cells are washed with cold PBS and lysed in a buffer containing non-ionic detergents (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve protein complexes and phosphorylation states.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. Subsequently, an antibody specific for p62 is added to the lysate and incubated to form antibody-antigen complexes. Protein A/G-agarose beads are then added to capture these complexes.

-

Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The protein complexes are then eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against RIP1 and p62 to detect the presence and relative abundance of these proteins in the complex.

Western Blot for p38 Phosphorylation and CEBP/B Expression

This protocol is used to quantify changes in protein expression and activation.

-

Cell Culture and Treatment: RAW264.7 cells are treated with varying concentrations of Dusquetide as described above.

-

Protein Extraction: Total cellular protein is extracted using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded and separated on a polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for phosphorylated p38 (p-p38), total p38, CEBP/B, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative changes in protein levels.

Experimental Workflow Visualization

Caption: Experimental workflow for assessing Dusquetide's effect on protein interactions and expression.

Conclusion and Implications

This compound operates through a distinct and targeted molecular mechanism, initiating its action by binding to the ZZ domain of p62. This engagement triggers a specific downstream signaling cascade involving the modulation of the p62-RIP1 complex and increased p38 MAPK phosphorylation, which directly results in the enhanced expression of the CEBP/B transcription factor. This upregulation of CEBP/B, a master regulator of immunity and inflammation, provides a molecular basis for Dusquetide's observed therapeutic effects, including reduced inflammation and enhanced tissue healing. For drug development professionals and researchers, this detailed understanding of Dusquetide's pathway highlights specific biomarkers—such as p-p38 and CEBP/B—that can be monitored in preclinical and clinical studies. Furthermore, it solidifies the rationale for targeting the p62 signaling hub as a viable strategy for developing novel therapeutics that modulate the innate immune response.

References

Dusquetide TFA Salt: A Technical Overview of its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dusquetide, a first-in-class Innate Defense Regulator (IDR), represents a novel approach to modulating the body's innate immune response.[1] As a synthetic peptide, it has demonstrated potential in various therapeutic areas, including the treatment of oral mucositis, by mitigating inflammation and enhancing tissue healing.[2][3] This technical guide provides an in-depth overview of the chemical properties of Dusquetide trifluoroacetate (TFA) salt, its mechanism of action, and a summary of its application in a clinical research context.

Chemical and Physical Properties

Dusquetide is a synthetic 5-amino acid peptide.[4] The trifluoroacetate salt form is common for synthetic peptides due to its use in the purification process. While detailed proprietary data on all physicochemical properties are not publicly available, the following table summarizes the known characteristics of Dusquetide TFA salt.

| Property | Value | Source(s) |

| Molecular Formula | C27H48F3N9O7 | |

| Molecular Weight | 667.72 g/mol | |

| Purity | Typically available at high purity levels | |

| Solubility | Soluble in DMSO | |

| Appearance | Solid | |

| Storage | Recommended at -20°C, protected from moisture and light |

Note: The TFA counterion can influence the physicochemical and biological properties of peptides. Standard analytical techniques for the determination and exchange of TFA in peptide samples include FT-IR, 19F-NMR, and HPLC-ELSD.

Mechanism of Action: A Focus on the p62 Signaling Hub

Dusquetide exerts its immunomodulatory effects by targeting a key intracellular signaling hub protein: sequestosome-1 (SQSTM1), also known as p62. p62 is a multifunctional adaptor protein that plays a critical role in various cellular processes, including inflammation, autophagy, and cell survival.

Dusquetide binds to p62 and modulates its activity, leading to a rebalancing of the innate immune response. Instead of broad immunosuppression, Dusquetide selectively dampens pro-inflammatory pathways while promoting anti-inflammatory and tissue-reparative responses.

The interaction of Dusquetide with p62 influences several downstream signaling cascades:

-

NF-κB Pathway: p62 is a known regulator of the NF-κB signaling pathway, a central mediator of inflammation. By modulating p62, Dusquetide can influence NF-κB activation and the subsequent expression of pro-inflammatory cytokines.

-

Keap1-Nrf2 Pathway: p62 can activate the Nrf2 pathway, a key regulator of the antioxidant response, by interacting with and promoting the degradation of the Nrf2 inhibitor, Keap1. This can lead to the upregulation of cytoprotective genes.

-

mTOR Signaling: p62 is also involved in the activation of the mTOR pathway, which is crucial for cell proliferation and differentiation.

The following diagram illustrates the central role of p62 and the pathways influenced by Dusquetide.

Experimental Protocols: A Clinical Trial Perspective

Detailed experimental protocols for the synthesis and in-vitro characterization of this compound salt are proprietary. However, information from clinical trials provides insight into its in-vivo application. Dusquetide has been investigated for the treatment of severe oral mucositis in patients with head and neck cancer.

A generalized workflow for a clinical trial involving Dusquetide, based on publicly available data, is as follows:

Conclusion

This compound salt is a promising Innate Defense Regulator with a unique mechanism of action centered on the p62 signaling hub. Its ability to modulate the innate immune response towards a less inflammatory and more pro-healing state has significant therapeutic potential. While comprehensive data on all its chemical properties are not publicly available, the existing information provides a solid foundation for researchers and drug development professionals. Further investigation into its specific physicochemical characteristics and detailed experimental applications will be crucial for its continued development and potential clinical translation.

References

- 1. This compound (931395-42-5 free base) | TargetMol [targetmol.com]

- 2. ir.soligenix.com [ir.soligenix.com]

- 3. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dusquetide | C25H47N9O5 | CID 122177130 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dusquetide TFA: A Technical Overview of its Intellectual Property and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dusquetide TFA is a novel synthetic peptide and a first-in-class Innate Defense Regulator (IDR) being developed by Soligenix, Inc. It represents a promising therapeutic candidate for a range of indications, primarily focused on the treatment of oral mucositis in head and neck cancer patients. This technical guide provides an in-depth overview of the intellectual property landscape surrounding this compound and the core scientific data that underpins its therapeutic potential.

Intellectual Property Landscape

Soligenix, Inc. has established a robust intellectual property portfolio for Dusquetide and its related analogs, ensuring market exclusivity and protecting its investment in research and development. The patent strategy encompasses both composition of matter and therapeutic use claims across various jurisdictions.

Composition of Matter Patents

The foundational intellectual property for Dusquetide lies in patents covering the composition of matter of the peptide itself and a library of related analogs. These patents provide broad protection for the chemical structure of the active pharmaceutical ingredient.

| Patent Number | Title | Jurisdiction | Expiration (Est.) |

| US 10,253,068 | Novel Peptides for Treating and Preventing Immune-Related Disorders, Including Treating and Preventing Infection by Modulating Innate Immunity | United States | 2028 |

Note: This table is illustrative and not exhaustive of all global patents.

The claims within these patents are crucial for preventing competitors from developing and marketing identical or structurally similar peptides. US Patent 10,253,068, for instance, claims novel Innate Defense Regulator (IDR) analogs, expanding protection to a wider range of molecular structures[1].

Therapeutic Use Patents

In addition to composition of matter, Soligenix has pursued and secured patents for the therapeutic use of Dusquetide in specific indications. This second layer of intellectual property protection is critical for safeguarding the commercial application of the drug.

| Patent Number | Title | Jurisdiction | Expiration (Est.) |

| US 9,850,270 | Novel Peptides and Analogs for Use in the Treatment of Oral Mucositis | United States | 2034 |

Note: This table is illustrative and not exhaustive of all global patents.